Hepta-4,6-dien-3-ol
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Overview
Description
Hepta-4,6-dien-3-ol is an organic compound with the molecular formula C7H12O. It is a secondary alcohol characterized by the presence of two conjugated double bonds and a hydroxyl group located at the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hepta-4,6-dien-3-ol can be synthesized through various methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide, followed by hydrolysis . The reaction conditions typically include an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the compound can be isolated and purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Hepta-4,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Hepta-4,6-dien-3-one or hepta-4,6-dien-3-al.
Reduction: Heptane-3-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Hepta-4,6-dien-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of hepta-4,6-dien-3-ol involves its interaction with various molecular targets. The compound can modulate enzyme activity and interact with cellular membranes, affecting their fluidity and function. The presence of conjugated double bonds allows it to participate in electron transfer reactions, influencing redox processes within cells .
Comparison with Similar Compounds
Similar Compounds
Hepta-4,6-diyn-3-ol: Similar structure but with triple bonds instead of double bonds.
7-chloro-hepta-4,6-diyn-3-ol: Contains a chlorine atom and triple bonds.
Hepta-1,6-dien-4-ol: Similar structure but with the hydroxyl group at a different position
Uniqueness
Hepta-4,6-dien-3-ol is unique due to its specific arrangement of double bonds and the position of the hydroxyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
52276-09-2 |
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Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
hepta-4,6-dien-3-ol |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h3,5-8H,1,4H2,2H3 |
InChI Key |
DJNZIOMNORCXHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CC=C)O |
Origin of Product |
United States |
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